molecular formula C6H5ClN4O B8127919 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B8127919
M. Wt: 184.58 g/mol
InChI Key: LMGVDNRTMWCBTQ-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine and methoxy substituents at the 6th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-dinitropyridine with hydrazine hydrate, followed by cyclization to form the triazolopyrazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit c-Met and Pim-1 kinases makes it a valuable compound in cancer research .

Properties

IUPAC Name

6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-6-5-8-3-9-11(5)2-4(7)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGVDNRTMWCBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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